Urobilin hydrochloride

Description

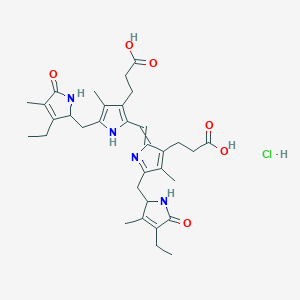

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKPOTPFIRRROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657575 | |

| Record name | 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92619-14-2, 28925-89-5 | |

| Record name | 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16S)-(±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92619-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Urobilin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of urobilin (B239242) hydrochloride, a significant tetrapyrrole bile pigment. The document details both the biological and chemical synthesis pathways, offering in-depth experimental protocols and quantitative data to support researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

Urobilin hydrochloride is the hydrochloride salt of urobilin, a yellow linear tetrapyrrole responsible for the characteristic color of urine.[1] It is a terminal product of heme catabolism. In clinical diagnostics, the levels of urobilin and its precursor, urobilinogen (B88839), in urine and feces are important indicators of hepatobiliary and hemolytic diseases.[2] Beyond its role as a biomarker, urobilin and related tetrapyrroles are of interest for their potential antioxidant and cytoprotective properties. This guide focuses on the chemical synthesis of this compound, providing a foundational methodology for its laboratory-scale production.

The chemical synthesis of this compound from bilirubin (B190676) is a multi-step process that mirrors the final stages of its biological formation. The core of the synthesis involves the reduction of bilirubin to form a urobilinogen, followed by a controlled oxidation to yield urobilin, which is then isolated as its hydrochloride salt.

The Biological Pathway of Urobilin Formation

In vivo, urobilin is the final product of a cascade that begins with the breakdown of heme from aged erythrocytes. This biological pathway provides the context for the chemical synthesis approach.

-

Heme to Biliverdin (B22007): Heme is first oxidized by heme oxygenase to biliverdin, releasing iron and carbon monoxide.

-

Biliverdin to Bilirubin: Biliverdin is then reduced by biliverdin reductase to bilirubin.[3][4][5]

-

Bilirubin Conjugation and Excretion: Unconjugated bilirubin is transported to the liver, where it is conjugated with glucuronic acid to form water-soluble bilirubin diglucuronide. This conjugated bilirubin is excreted into the intestine via the bile.[3][4][5]

-

Bacterial Reduction to Urobilinogen: In the gut, intestinal bacteria deconjugate and reduce bilirubin to a series of colorless compounds collectively known as urobilinogens, including mesobilirubinogen and stercobilinogen.[2][6]

-

Oxidation to Urobilin: A portion of the urobilinogen is reabsorbed into the bloodstream and excreted by the kidneys. In the urine, urobilinogen is oxidized to the yellow pigment urobilin upon exposure to air.[1][2]

Below is a diagram illustrating the biological degradation pathway of heme to urobilin.

Chemical Synthesis of this compound

The chemical synthesis of this compound is typically achieved in a two-step reaction from bilirubin, followed by purification and salt formation.

Step 1: Reduction of Bilirubin to Mesobilirubinogen

The first step involves the reduction of the vinyl groups and the central methine bridge of bilirubin to produce mesobilirubinogen, a type of urobilinogen. A common method for this reduction is the use of sodium amalgam.

Step 2: Oxidation of Mesobilirubinogen to Urobilin

The colorless mesobilirubinogen is then oxidized to the colored urobilin. This can be achieved using various oxidizing agents, with ferric chloride being a frequently cited reagent. The oxidation re-establishes the conjugated double bond system responsible for the pigment's color.

Step 3: Purification and Formation of this compound

The final step involves the isolation and purification of the synthesized urobilin and its conversion to the more stable hydrochloride salt. This is often accomplished through solvent extraction and crystallization.

The overall chemical synthesis workflow is depicted in the diagram below.

References

- 1. Quantitative method for determination of urobilinogen in stool and of urobilinogen and bilirubin in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urobilinogen - Wikipedia [en.wikipedia.org]

- 3. ebm-journal.org [ebm-journal.org]

- 4. This compound | High Quality [frontierspecialtychemicals.com]

- 5. This compound - Echelon Biosciences [echelon-inc.com]

- 6. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Urobilin Hydrochloride: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urobilin (B239242) hydrochloride, a terminal metabolite of heme catabolism, is a tetrapyrrolic bile pigment fundamentally involved in the physiological clearance of heme. This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of urobilin hydrochloride. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are engaged with heme metabolism, biomarker discovery, and related fields. This document summarizes key physicochemical data, outlines experimental protocols for its analysis, and presents a visualization of its place within the broader heme degradation pathway.

Introduction

This compound is a key biomarker in clinical diagnostics and has applications in environmental monitoring as an indicator of human waste contamination.[1][2] Its formation is the culmination of a series of enzymatic and microbial transformations of heme, the iron-containing prosthetic group of hemoglobin and other hemoproteins.[3][4] Understanding the chemical and structural properties of this compound is crucial for the development of accurate analytical methods and for elucidating its role in various physiological and pathological processes.

Chemical Structure and Properties

This compound is a linear tetrapyrrole. The structure consists of four pyrrole (B145914) rings linked by methine bridges, with various side chains attached to the pyrrole rings. The hydrochloride salt form enhances its stability and handling properties.

Chemical Identifiers and Molecular Formula:

-

IUPAC Name: 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid;hydrochloride

-

CAS Number: 28925-89-5[5]

-

Molecular Formula: C₃₃H₄₃ClN₄O₆[6]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some specific quantitative data, such as a precise melting point and boiling point, are not well-documented, with a decomposition range often cited instead.

| Property | Value | Reference(s) |

| Molecular Weight | 627.17 g/mol | [7] |

| Appearance | Solid | [1] |

| Decomposition Temperature | 110-130 °C | [2] |

| Solubility | Soluble in 1 M NaOH.[1] Soluble in basic aqueous solutions (pH > 9 for initial dissolution), methanol, and ethanol (B145695) if made slightly basic.[8] | [1][8] |

| Stability | Stable for ≥ 4 years when stored at -20°C.[1] | [1] |

| Storage | Store at -20°C or below, protected from light.[8] | [8] |

Spectroscopic Properties

UV-Vis Spectroscopy: this compound exhibits characteristic absorption in the visible region, which is responsible for its color. In ethanol, the absorption maximum (λmax) is observed around 506 nm.[9] In aqueous solutions, the λmax can be influenced by aggregation, with a peak around 488 nm for aggregated forms and 506 nm for lower-order aggregates or monomers.[9]

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the analysis of this compound. The protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns.[6]

Experimental Protocols

Quantification of Urobilinogen (B88839) by Direct Spectrophotometry of Zinc Complex

This method is suitable for the quantification of urobilinogen in various biological samples by converting it to urobilin and measuring the absorbance of its zinc complex.

Materials:

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Iodine solution

-

Zinc acetate (B1210297) solution

-

Spectrophotometer or fluorometer

Procedure:

-

Extract the sample with DMSO to solubilize urobilinogen and prevent protein precipitation.

-

Oxidize the urobilinogen in the extract to urobilin using an iodine solution.

-

Add zinc acetate solution to form the zinc-urobilin complex.

-

Measure the absorbance or fluorescence of the resulting solution. The zinc complex of urobilin has a characteristic absorption spectrum that allows for its specific quantification.[10]

Quantitative Analysis:

-

The concentration of urobilin is determined from the absorption or fluorescence spectrum.

-

The method is linear in the range of 1 to 35 µmol/L for spectrophotometric determination and 0.5 to 17.5 µmol/L for fluorometric determination.[10]

-

The limit of detection is approximately 0.5 µmol/L by spectrophotometry and 0.25 µmol/L by fluorometry.[10]

Heme Catabolism Pathway

Urobilin is the final product of the extensive metabolic pathway of heme degradation. This pathway is essential for the removal of heme from aged red blood cells and other sources. The process begins in macrophages and continues in the liver and intestines, involving several key enzymatic steps and microbial metabolism.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves and eye protection.[11] Avoid inhalation of dust and contact with skin and eyes.[11] The substance should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[11]

Conclusion

This technical guide has provided a consolidated overview of the chemical properties, structure, and analytical considerations for this compound. While foundational data is available, this review also highlights the need for further research to fully quantitate certain physicochemical properties and to standardize detailed experimental protocols. A thorough understanding of this molecule is paramount for its continued use as a biomarker and for exploring its broader physiological and pathological significance.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HEME DEGRADATION | PPTX [slideshare.net]

- 4. microbenotes.com [microbenotes.com]

- 5. scbt.com [scbt.com]

- 6. This compound | High Quality [frontierspecialtychemicals.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. This compound - Echelon Biosciences [echelon-inc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantitation of urobilinogen in feces, urine, bile and serum by direct spectrophotometry of zinc complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heme Catabolism Diagram – Royalty-Free Vector | VectorStock [vectorstock.com]

The Transformation of Bilirubin to Urobilin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of urobilin (B239242) hydrochloride from bilirubin (B190676), a critical pathway in heme metabolism. The document outlines the biochemical cascade, the key enzymes involved, quantitative data, and detailed experimental protocols relevant to researchers in drug development and life sciences.

Introduction

The conversion of bilirubin to urobilin is a multi-step process that begins with the breakdown of heme and culminates in the excretion of urobilinoids. This pathway is significant not only for its role in waste elimination but also for its clinical implications in diagnosing hepatobiliary and hemolytic diseases. Urobilin hydrochloride, a stable salt form of urobilin, is a key analyte in these diagnostic assays and a subject of interest in metabolic studies. This guide will detail the enzymatic and chemical transformations that lead to its formation.

The Biochemical Pathway: From Heme to Urobilin

The formation of urobilin is a sequential process involving both human and microbial enzymes. The journey begins with the breakdown of heme from senescent red blood cells.

Step 1: Heme to Bilirubin

Initially, heme is oxidized by heme oxygenase to biliverdin (B22007), releasing iron and carbon monoxide. Biliverdin, a green pigment, is then rapidly reduced to bilirubin, a yellow-orange pigment, by the enzyme biliverdin reductase.[1][2]

Step 2: Bilirubin Conjugation and Excretion

Unconjugated bilirubin is lipophilic and is transported in the blood bound to albumin to the liver.[2][3] In the liver, it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), forming water-soluble bilirubin mono- and diglucuronide.[4] This conjugated bilirubin is then excreted into the bile and subsequently released into the small intestine.[1]

Step 3: Intestinal Conversion to Urobilinogen (B88839)

In the terminal ileum and colon, conjugated bilirubin is deconjugated and then reduced by the gut microbiota to a colorless compound called urobilinogen.[2][5] A key enzyme recently identified as responsible for this reduction is bilirubin reductase (BilR), which is primarily found in bacteria of the Firmicutes phylum.[4][6]

Step 4: Oxidation to Urobilin and Formation of this compound

Urobilinogen can be oxidized to urobilin, the pigment that gives urine its characteristic yellow color.[7][8] This oxidation can occur spontaneously upon exposure to air. In laboratory settings and for commercial standards, urobilin is often converted to its more stable hydrochloride salt, this compound.[9][10]

Below is a Graphviz diagram illustrating the overall pathway.

Quantitative Data

Precise quantification of the enzymatic conversions in the bilirubin to urobilin pathway is crucial for understanding its kinetics and for the development of diagnostic assays.

| Parameter | Enzyme | Substrate | Value | Organism/Conditions | Reference |

| Km | Biliverdin Reductase | Biliverdin | 1.3 µM | Synechocystis sp. PCC 6803 | [11] |

| Optimal pH | Biliverdin Reductase | Biliverdin | 5.8 (NADPH-dependent) | Synechocystis sp. PCC 6803 | [11] |

| Optimal pH | Biliverdin Reductase | Biliverdin | 8.7 | Rat | [11] |

| Km | UGT1A1 | Bilirubin | ~0.2 µM | Recombinant Human | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formation and analysis of urobilin and its precursors.

Protocol for Bilirubin Reductase (BilR) Activity Assay

This protocol is adapted from fluorescence-based assays used to screen for bilirubin-reducing bacterial strains.[13]

Objective: To determine the bilirubin reductase activity in a bacterial lysate or purified enzyme preparation.

Principle: The reduction of bilirubin to urobilinogen is monitored by the subsequent oxidation of urobilinogen to the fluorescent compound urobilin.

Materials:

-

Bacterial cell lysate or purified BilR enzyme

-

Bilirubin solution (5 mg/mL stock in DMSO)

-

Anaerobic growth medium (e.g., BHI broth)

-

Iodine solution

-

96-well black microplate

-

Fluorometer (Excitation/Emission ~485/528 nm)

-

Anaerobic chamber

Procedure:

-

Prepare a solution of bilirubin in the anaerobic growth medium to a final concentration of 100 µM.

-

In an anaerobic chamber, add 180 µL of the bilirubin solution to the wells of a 96-well plate.

-

Add 20 µL of the bacterial lysate or purified enzyme to the wells. For a negative control, add 20 µL of lysis buffer or buffer in which the enzyme is stored.

-

Incubate the plate anaerobically at 37°C for 24 hours.

-

After incubation, add 10 µL of iodine solution to each well to oxidize any urobilinogen present to urobilin.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence in a microplate reader.

Expected Results: A significant increase in fluorescence in the wells containing the active enzyme compared to the negative control indicates bilirubin reductase activity.

The following diagram outlines the experimental workflow.

Protocol for Quantification of Urobilinogen using Ehrlich's Reagent

This is a classic colorimetric method for the quantification of urobilinogen.[14]

Objective: To quantify the concentration of urobilinogen in a sample (e.g., urine).

Principle: Urobilinogen reacts with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic medium to produce a characteristic red color, which can be quantified spectrophotometrically.

Materials:

-

Urine sample (freshly collected)

-

Ehrlich's aldehyde reagent (2 g p-dimethylaminobenzaldehyde, 80 mL distilled water, 20 mL concentrated HCl)

-

Spectrophotometer

-

Test tubes

Procedure:

-

Pipette 5 mL of the fresh urine sample into a test tube.

-

Add 0.5 mL of Ehrlich's aldehyde reagent to the test tube.

-

Mix well and let the reaction proceed for 5 minutes at room temperature.

-

Measure the absorbance of the resulting solution at 560 nm against a reagent blank.

-

The concentration of urobilinogen can be calculated using a standard curve prepared with known concentrations of urobilinogen.

Protocol for HPLC-based Quantification of Bilirubin and its Conjugates

High-performance liquid chromatography (HPLC) is a sensitive and specific method for the simultaneous quantification of unconjugated bilirubin, bilirubin monoglucuronide, and bilirubin diglucuronide.[15][16]

Objective: To separate and quantify the different forms of bilirubin in a biological sample (e.g., serum, bile).

Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., Waters µ-Bondapak C18)

-

Mobile phase A: Ammonium acetate (B1210297) buffer (pH 4.5)

-

Mobile phase B: Methanol (B129727)

-

Sample (serum or bile)

-

Bilirubin standards

Procedure:

-

Prepare the mobile phases and equilibrate the HPLC system.

-

Inject a small volume (e.g., 5 µL) of the untreated sample onto the column.

-

Elute the bilirubin species using a linear gradient of methanol (e.g., 60-100% over 20 minutes) at a flow rate of 1.0 mL/min.

-

Detect the eluting peaks at a wavelength of 450 nm.

-

Identify the peaks corresponding to bilirubin diglucuronide, bilirubin monoglucuronide, and unconjugated bilirubin based on their retention times compared to standards.

-

Quantify the concentration of each species by integrating the peak areas and comparing them to a standard curve.

The logical relationship for selecting an appropriate analytical method is depicted below.

Conclusion

The formation of this compound from bilirubin is a complex yet well-defined metabolic pathway that is essential for human health. Understanding the intricacies of this process, from the enzymatic kinetics to the analytical methodologies, is vital for researchers in drug development and clinical diagnostics. This guide provides a comprehensive overview and practical protocols to aid in the study of this important biochemical transformation.

References

- 1. Urinary urobilinogen determined by a mercuric chloride procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jaundice - Wikipedia [en.wikipedia.org]

- 3. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bilirubin in the Liver to Gut Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BilR is a gut microbial enzyme that reduces bilirubin to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urobilin - Wikipedia [en.wikipedia.org]

- 8. Discovery of the gut microbial enzyme responsible for bilirubin reduction to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. amsbio.com [amsbio.com]

- 10. This compound | High Quality [frontierspecialtychemicals.com]

- 11. Characterization of cyanobacterial biliverdin reductase. Conversion of biliverdin to bilirubin is important for normal phycobiliprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. researchgate.net [researchgate.net]

- 14. bioscience.com.pk [bioscience.com.pk]

- 15. researchgate.net [researchgate.net]

- 16. Reverse-phase h.p.l.c. separation, quantification and preparation of bilirubin and its conjugates from native bile. Quantitative analysis of the intact tetrapyrroles based on h.p.l.c. of their ethyl anthranilate azo derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Gut Microbiota Metabolism of Urobilinogen and the Putative Role of Urobilin Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transformation of heme-derived bilirubin (B190676) into urobilinogen (B88839) by the gut microbiota is a critical step in the enterohepatic circulation and excretion of bile pigments. This technical guide provides a comprehensive overview of this metabolic pathway, focusing on the recently identified enzymatic machinery and the bacterial species involved. While the direct metabolism of urobilin (B239242) hydrochloride by the gut microbiota is not documented in current scientific literature, this paper will extrapolate from the known metabolism of related compounds to propose potential metabolic fates and experimental approaches for its investigation. This document details the biochemical transformations, key enzymes, relevant bacterial species, and potential signaling pathway interactions. Furthermore, it furnishes detailed experimental protocols for studying these processes in vitro and presents available quantitative data in structured tables to facilitate comparative analysis.

Introduction: The Bilirubin-Urobilinogen-Urobilin Axis

Bilirubin, a yellow tetrapyrrolic pigment and a product of heme catabolism, is conjugated in the liver and excreted into the intestine via bile.[1] In the anaerobic environment of the gut, commensal bacteria play a pivotal role in the further metabolism of bilirubin. The primary transformation is the reduction of bilirubin to the colorless urobilinogen.[2] This process is significant as it prevents the reabsorption of potentially toxic unconjugated bilirubin and facilitates the excretion of these metabolites.[3] Urobilinogen can be further metabolized by the gut microbiota to stercobilinogen, which upon oxidation to stercobilin, imparts the characteristic brown color to feces.[4][5] A portion of urobilinogen is reabsorbed into the enterohepatic circulation, transported to the kidneys, and converted to the yellow pigment urobilin, which is then excreted in urine.[4][5]

The term "urobilin hydrochloride" refers to the hydrochloride salt of urobilin, the oxidized form of urobilinogen.[6][7][8] While the gut microbiota's role in producing urobilinogen from bilirubin is well-established, their capacity to directly metabolize urobilin or its salt form remains an area for further investigation.

Biochemical Pathway of Urobilinogen Synthesis

The central metabolic pathway involves the reduction of bilirubin to urobilinogen, a reaction exclusively carried out by the gut microbiota.[3]

Key Enzyme: Bilirubin Reductase (BilR)

Recent groundbreaking research has identified Bilirubin Reductase (BilR) as the key enzyme responsible for the conversion of bilirubin to urobilinogen.[2][3][9][10] This discovery has filled a long-standing gap in our understanding of heme metabolism. BilR is predominantly found in bacteria belonging to the Firmicutes phylum.[2][3][10]

Bacterial Species Involved

Several bacterial species have been identified as capable of reducing bilirubin to urobilinogen. These include:

-

Clostridioides difficile[3]

-

Clostridium ramosum[11]

-

Clostridium perfringens[3]

-

Bacteroides fragilis[3]

The prevalence of BilR-producing bacteria is a feature of a healthy adult gut microbiome.[3][9] Studies have shown a decreased prevalence of these bacteria in neonates and individuals with inflammatory bowel disease (IBD), which may have implications for conditions like neonatal jaundice and the inflammatory processes in IBD.[3][9]

Putative Metabolism of this compound

There is currently no direct evidence in the scientific literature describing the metabolism of this compound by the gut microbiota. However, based on the known reductive capabilities of the gut microbiome, it is plausible that urobilin could be reduced back to urobilinogen. The stability of this compound in the anaerobic and pH conditions of the gut would be a critical factor in its potential for microbial metabolism. Further research is required to elucidate the specific enzymes and bacterial species that might be involved in such a transformation.

Signaling Pathway Interactions: The Aryl Hydrocarbon Receptor (AhR)

While direct signaling roles for urobilin in the gut are not yet established, its precursors, bilirubin and biliverdin (B22007), have been identified as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR) .[12][13] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and gut homeostasis.[14][15][16]

The activation of AhR by bilirubin or biliverdin in the gut could have several physiological consequences, including modulation of intestinal barrier function and immune cell activity. Given the structural similarities, it is a plausible hypothesis that urobilin could also interact with AhR or other nuclear receptors, such as the Pregnane X Receptor (PXR) or the Constitutive Androstane Receptor (CAR), which are known to be regulated by various gut microbial metabolites.[17][18][19] However, this requires experimental validation.

Figure 1. Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by bilirubin/biliverdin and hypothetically by urobilin in intestinal epithelial cells.

Experimental Protocols

The following sections provide detailed methodologies for the investigation of this compound metabolism by the gut microbiota, adapted from established protocols for related compounds.

In Vitro Gut Microbiota Fermentation Model

This protocol describes a batch fermentation model to assess the metabolism of this compound by a complex human gut microbial community.[20][21]

Objective: To determine if human gut microbiota can metabolize this compound and to identify the resulting metabolites.

Materials:

-

Fresh fecal samples from healthy human donors (screened for antibiotic use).

-

Anaerobic chamber.

-

Basal fermentation medium (e.g., Gifu Anaerobic Medium, GAM).

-

This compound solution (sterile filtered).

-

Sterile, anaerobic culture tubes or a multi-well plate system.

-

Centrifuge.

-

LC-MS/MS system for metabolite analysis.

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in pre-reduced basal medium.

-

Inoculation: Inoculate sterile culture tubes containing the basal medium with the fecal slurry to a final concentration of 1% (v/v).

-

Substrate Addition: Add this compound solution to the cultures to achieve a final concentration of 10 µM (or a range of concentrations). Include a control group with no added this compound.

-

Incubation: Incubate the cultures anaerobically at 37°C for 0, 12, 24, and 48 hours.

-

Sampling and Extraction: At each time point, collect an aliquot of the culture. Centrifuge at 10,000 x g for 10 minutes to pellet the bacterial cells. Collect the supernatant for metabolite analysis.

-

Metabolite Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify urobilin, urobilinogen, and other potential metabolites.

Figure 2. Experimental workflow for the in vitro fermentation of this compound with human gut microbiota.

Quantification of Urobilin and Urobilinogen by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of urobilin and urobilinogen in biological matrices from in vitro experiments.[22][23][24]

Objective: To accurately quantify the concentrations of urobilin and urobilinogen in culture supernatants.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Reversed-phase C18 column.

Reagents:

-

Urobilin and urobilinogen analytical standards.

-

Stable isotope-labeled internal standards (if available).

-

LC-MS grade acetonitrile, methanol, and water.

-

Formic acid.

Procedure:

-

Sample Preparation: Thaw frozen supernatant samples on ice. If necessary, perform a protein precipitation step by adding 3 volumes of ice-cold methanol, vortexing, and centrifuging to pellet the precipitate. Transfer the supernatant to a new tube and dry under a stream of nitrogen. Reconstitute in the initial mobile phase.

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

-

Flow rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for urobilin and urobilinogen need to be optimized using the analytical standards.

-

-

Quantification: Generate a standard curve using the analytical standards of known concentrations. Quantify the analytes in the samples by comparing their peak areas to the standard curve.

Quantitative Data

As the direct metabolism of this compound by gut microbiota has not been extensively studied, quantitative data on this specific process is not available. However, data from studies on the conversion of bilirubin to urobilinogen by specific bacterial strains can provide a reference point for expected metabolic rates.

| Bacterial Strain | Substrate | Incubation Time (h) | Product | Conversion Rate (%) | Reference |

| Clostridium ramosum (G62) | Bilirubin | 24 | Urobilins | ~10% (in vitro) | [11] |

| Cl. ramosum + E. coli | Bilirubin | 24 | Urobilins | Significantly enhanced | [11] |

| Mixed rat fecal culture | Bilirubin | 24 | Urobilins | ~15% (in vivo, ex-germ-free) | [11] |

| Conventional rats | Bilirubin | - | Urobilins | ~70% (in vivo) | [11] |

Table 1: In Vitro and In Vivo Conversion of Bilirubin to Urobilins.

Conclusion and Future Directions

The gut microbiota's metabolism of bilirubin to urobilinogen is a fundamental process in human physiology, with the recently identified enzyme BilR playing a central role. While the direct metabolism of this compound by gut bacteria remains to be elucidated, this guide provides a framework for its investigation based on existing knowledge of related pathways. Future research should focus on:

-

Investigating the potential for gut bacterial reduction of urobilin to urobilinogen.

-

Identifying the specific enzymes and bacterial species involved in urobilin metabolism.

-

Determining the stability of this compound under various gut conditions.

-

Exploring the potential interactions of urobilin with host signaling pathways, such as the Aryl Hydrocarbon Receptor.

A deeper understanding of the complete metabolic landscape of urobilinoids in the gut will provide valuable insights for researchers and professionals in drug development, potentially uncovering new therapeutic targets for a range of diseases associated with dysregulated gut microbial metabolism.

References

- 1. Urinary metabolic insights into host-gut microbial interactions in healthy and IBD children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery of the gut microbial enzyme responsible for bilirubin reduction to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jaundice - Wikipedia [en.wikipedia.org]

- 5. Urobilinogen - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. This compound | High Quality [frontierspecialtychemicals.com]

- 8. caymanchem.com [caymanchem.com]

- 9. news-medical.net [news-medical.net]

- 10. BilR is a gut microbial enzyme that reduces bilirubin to urobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microbial conversion of bilirubin to urobilins in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of the Ah receptor signal transduction pathway by bilirubin and biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aryl Hydrocarbon Receptor Signaling Prevents Activation of Hepatic Stellate Cells and Liver Fibrogenesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nuclear Receptors Regulate Intestinal Inflammation in the Context of IBD - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Nuclear receptors: a bridge linking the gut microbiome and the host - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro models to detect in vivo bile acid changes induced by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gastrointestinal stability of urolithins: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chemical markers of human waste contamination: analysis of urobilin and pharmaceuticals in source waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Urobilin Hydrochloride: A Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of urobilin (B239242) hydrochloride. The information is tailored for professionals in research, scientific, and drug development fields who require an understanding of this compound's behavior in different solvent systems for experimental design and formulation.

Core Solubility Profile

Urobilin hydrochloride, a key biomarker and a metabolic byproduct of heme degradation, exhibits distinct solubility properties that are crucial for its handling and analysis in a laboratory setting. While precise quantitative solubility data is not extensively available in published literature, a consistent qualitative and semi-quantitative profile has been established through various technical data sheets and chemical supplier information.

The solubility of this compound is fundamentally influenced by the pH of aqueous solutions and the nature of organic solvents. Its solubility is significantly enhanced in basic aqueous environments.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility characteristics of this compound in a range of common laboratory solvents.

| Solvent Class | Solvent | Solubility | Observations and Conditions |

| Aqueous Solutions | Basic Aqueous Solutions | Soluble | Initial dissolution is effective at a pH greater than 9. Once dissolved, it remains in solution at a pH down to 7.[1][2] |

| 1 M Sodium Hydroxide (NaOH) | Soluble | Consistently reported as a suitable solvent for preparing stock solutions.[3] | |

| Neutral to Acidic Water | Sparingly Soluble to Insoluble | Solubility decreases significantly as the pH drops below 7. | |

| Alcohols | Methanol | Soluble | Solubility is improved if the solvent is made slightly basic.[1][2] |

| Ethanol | Soluble | Similar to methanol, solubility is enhanced in slightly basic conditions.[1][2] | |

| Other Organic Solvents | Dimethyl Sulfoxide (DMSO) | Data Not Available | While a common solvent for related bile pigments, specific data for this compound is not readily found. |

| Chloroform | Data Not Available | Information on solubility in halogenated solvents is not specified in available literature. |

Experimental Protocols: Determination of Solubility

To ascertain the precise quantitative solubility of this compound in a specific solvent system, a standardized experimental protocol is required. The following section outlines a detailed methodology based on the widely accepted shake-flask method, which is considered a reliable technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for this compound Solubility Determination

1. Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

2. Materials:

- This compound (solid)

- Solvent of interest (e.g., phosphate-buffered saline at a specific pH, methanol)

- Calibrated analytical balance

- Vials with screw caps

- Constant temperature shaker or incubator

- Centrifuge

- Syringe filters (e.g., 0.22 µm)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

3. Procedure:

- Preparation of Solvent: Prepare the desired solvent system. For aqueous solutions, ensure the pH is accurately adjusted and buffered.

- Addition of Excess Solute: Add an excess amount of solid this compound to a vial. This is to ensure that a saturated solution in equilibrium with the solid phase is achieved.

- Equilibration: Add a known volume of the solvent to the vial. Cap the vial securely.

- Agitation: Place the vial in a constant temperature shaker. Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired experimental condition (e.g., 25°C or 37°C).

- Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

- Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

- Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

- Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

- Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.

- Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

4. Data Analysis and Reporting:

- The experiment should be performed in triplicate to ensure the reproducibility of the results.

- Report the mean solubility and the standard deviation.

- Specify the solvent system, temperature, and pH (for aqueous solutions) at which the solubility was determined.

Visualizations

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows relevant to the solubility of this compound.

Caption: Logical relationship of this compound solubility.

Caption: Experimental workflow for solubility determination.

References

In-depth Technical Guide: The In Vivo Role of Urobilinoids - Recontextualizing the Query for Urobilin Hydrochloride

A Note to the Reader: The query for the "in vivo mechanism of action of urobilin (B239242) hydrochloride" did not yield specific results in a comprehensive search of scientific literature. Urobilin is a well-known terminal product of heme catabolism, but it is not typically administered as a hydrochloride salt for therapeutic or research purposes. Therefore, a dedicated body of work on the specific mechanism of action of "urobilin hydrochloride" as an exogenous agent is not available.

This guide will, therefore, address the core of the query by providing an in-depth overview of the known in vivo roles and biological significance of urobilin and its related parent compounds, the urobilinoids. We will explore the established pathways of their formation, their physiological functions, and the experimental understanding of their biological effects. This approach aims to provide the most relevant and scientifically grounded information for researchers, scientists, and drug development professionals interested in this area of biology.

The Heme Catabolism Pathway: Formation of Urobilinoids

The journey to urobilin begins with the breakdown of heme, a component of hemoglobin in red blood cells. This process is a fundamental aspect of human physiology, ensuring the recycling of iron and the safe removal of the porphyrin ring.

The pathway, as illustrated below, involves several key enzymatic steps occurring in different parts of the body:

Caption: The metabolic pathway of heme breakdown into urobilin and stercobilin.

In Vivo Biological Roles and Potential Mechanisms of Action

While a targeted "mechanism of action" for administered this compound is not established, the endogenous roles of urobilinogen and related compounds provide insight into their potential biological effects.

Antioxidant Properties

Recent research has highlighted the antioxidant capabilities of urobilinogen.[1][2][3][4] Studies have demonstrated that urobilinogen can act as a potent scavenger of free radicals.[1][2][3][4] This antioxidant activity is thought to be due to the ability of the urobilinogen molecule to donate a hydrogen atom, thereby neutralizing reactive oxygen species and inhibiting lipid peroxidation.[2][3][4]

-

Key Finding: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of urobilinogen has been shown to be higher than that of other well-known antioxidants such as α-tocopherol and bilirubin.[1][2][3][4]

This intrinsic antioxidant property suggests a potential protective role for urobilinogen within the gastrointestinal tract, where it is produced in high concentrations.

The Gut-Liver Axis and Urobilinoid Homeostasis

The formation of urobilinogen is entirely dependent on the gut microbiota.[5][6][7] The enzyme bilirubin reductase, recently identified in gut bacteria (predominantly Firmicutes), is responsible for the conversion of bilirubin to urobilinogen.[6][7][8] This highlights the critical role of the gut-liver axis in heme metabolism.[5][6]

-

Enterohepatic Circulation: A portion of the urobilinogen formed in the gut is reabsorbed into the bloodstream via the portal vein and returns to the liver.[9][10] In the liver, it is re-processed and re-excreted into the bile. A smaller fraction of this reabsorbed urobilinogen is filtered by the kidneys and excreted in the urine, where its oxidized form, urobilin, contributes to the yellow color of urine.[9]

Disruptions in this gut-liver axis, such as liver disease or biliary obstruction, can lead to altered levels of urobilinogen in the urine and feces, making it a valuable diagnostic marker.[9][10][11]

Urobilin and its Association with Cardiometabolic Health

Emerging research suggests a potential link between urobilin levels and cardiovascular health, although the exact nature of this relationship is still under investigation. Some studies have indicated that elevated urinary urobilin may be associated with cardiovascular disease and insulin (B600854) resistance.[8] It is hypothesized that urobilin may interfere with the protective effects of its precursor, bilirubin, which is known to have antioxidant and anti-inflammatory properties.[8][12]

-

Albumin Binding: Both bilirubin and urobilin are transported in the circulation bound to albumin.[13][14][15] In silico and in vitro studies have shown that urobilin binds to albumin and may compete with bilirubin for binding sites.[14][15] This competition could potentially alter the transport and bioavailability of bilirubin, thereby influencing its physiological effects.[15]

The following diagram illustrates the proposed interaction between urobilin, bilirubin, and albumin in the circulatory system.

Caption: Proposed competitive binding of urobilin and bilirubin to albumin in the bloodstream.

Experimental Protocols

While there are no specific protocols for testing the "in vivo mechanism of action of this compound," the following methodologies are commonly employed in the study of urobilinoids and their biological effects.

Quantification of Urobilinoids in Biological Samples

Accurate measurement of urobilinoid concentrations in urine, feces, and bile is fundamental to studying their physiology.

-

Ehrlich's Reagent Method: This classic colorimetric method is used to determine urobilinogen content. It relies on the reaction of urobilinogen with Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) to produce a pink-red color, the intensity of which is proportional to the urobilinogen concentration.[9]

-

Fluorometric Method: For more sensitive and specific quantification of urobilin, fluorometric methods have been developed. These methods involve the conversion of urobilinogen to the fluorescent urobilin, followed by measurement of fluorescence intensity at a specific wavelength.[16][17]

-

Mass Spectrometry: Modern analytical techniques such as tandem mass spectrometry provide high sensitivity and specificity for the identification and quantification of various bilin tetrapyrroles, including urobilin.[18][19]

The following table summarizes the key features of these quantification methods.

| Method | Analyte | Principle | Advantages | Disadvantages |

| Ehrlich's Reagent | Urobilinogen | Colorimetric | Simple, rapid | Non-specific, can be affected by interfering substances |

| Fluorometry | Urobilin | Fluorescence | High sensitivity | Requires conversion of urobilinogen to urobilin |

| Mass Spectrometry | Urobilin & other bilins | Mass-to-charge ratio | High specificity and sensitivity, can identify isomers | Requires sophisticated instrumentation |

In Vitro Antioxidant Assays

To assess the antioxidant potential of urobilinogen, various in vitro assays are utilized.

-

DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by a decrease in its absorbance at a specific wavelength.

-

Lipid Peroxidation Inhibition Assay: This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often using a model system such as linoleic acid. The formation of hydroperoxides is measured to determine the extent of oxidation.

The workflow for a typical in vitro antioxidant assessment is depicted below.

Caption: A generalized workflow for assessing the in vitro antioxidant capacity of urobilinogen.

Conclusion and Future Directions

Future research should focus on:

-

Elucidating the specific signaling pathways that may be modulated by urobilinoids in vivo.

-

Further characterizing the interplay between the gut microbiome, urobilinoid production, and host physiology.

-

Investigating the potential therapeutic applications of modulating urobilinoid levels, for example, through targeted interventions affecting the gut microbiota.

A deeper understanding of the in vivo biology of urobilinoids will be crucial for leveraging this knowledge in the development of novel diagnostic and therapeutic strategies.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Urobilinogen, as a Bile Pigment Metabolite, Has an Antioxidant Function [jstage.jst.go.jp]

- 3. Urobilinogen, as a Bile Pigment Metabolite, Has an Antioxidant Function [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of the gut microbial enzyme responsible for bilirubin reduction to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. BilR is a gut microbial enzyme that reduces bilirubin to urobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Bilirubin bioconversion to urobilin in the gut-liver-kidney axis: A bi" by Zachary A. Kipp, Olufunto O. Badmus et al. [uknowledge.uky.edu]

- 9. Urobilinogen - Wikipedia [en.wikipedia.org]

- 10. docus.ai [docus.ai]

- 11. livebeyondsports.com [livebeyondsports.com]

- 12. nbinno.com [nbinno.com]

- 13. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. STUDIES ON UROBILIN PHYSIOLOGY AND PATHOLOGY: I. THE QUANTITATIVE DETERMINATION OF UROBILIN - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound - Echelon Biosciences [echelon-inc.com]

- 19. This compound | High Quality [frontierspecialtychemicals.com]

Unveiling Urobilin Hydrochloride: A Technical Guide to its Discovery and Historical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urobilin (B239242) hydrochloride, the salt of a key tetrapyrrole bile pigment, has been a subject of scientific inquiry for over a century and a half. Its presence in urine as the primary contributor to its yellow color has made it a significant biomarker in clinical diagnostics. This technical guide provides an in-depth exploration of the discovery and historical research of urobilin hydrochloride, detailing the seminal experimental protocols that led to its isolation and characterization. Furthermore, it presents a comprehensive summary of its physicochemical properties and elucidates its metabolic pathway, offering valuable insights for researchers in drug development and related fields.

A Journey Through Time: The Discovery and Key Research Milestones

The story of urobilin begins in the mid-19th century with the dawn of clinical chemistry.

The Initial Discovery (1868): German physician and physiological chemist, Max Jaffé, is credited with the initial discovery of urobilin in 1868. While examining pathological urine, he identified a yellow pigment that he named "urobilin." His early work laid the foundation for understanding the pigments of urine and their clinical significance.

Pioneering Isolation and Characterization (1930s): The most significant advancements in urobilin research were made by the American physician and researcher, Cecil James Watson, during the 1930s. His meticulous work led to the first successful isolation of crystalline urobilin from human urine. Watson's research established that urobilin from urine and stercobilin (B1237259) from feces, although very similar, were not identical. A crucial step in his isolation process involved the formation of This compound , which facilitated its purification and crystallization.

The Missing Enzymatic Link (2024): For over a century, the precise mechanism of urobilinogen (B88839) formation from bilirubin (B190676) in the gut remained a mystery. In a landmark discovery in 2024, the enzyme responsible for this conversion, bilirubin reductase , was identified. This finding has opened new avenues for understanding the gut microbiome's role in health and diseases such as jaundice and inflammatory bowel disease.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its study and potential applications.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₃ClN₄O₆ | [1][2][3] |

| Molecular Weight | 627.17 g/mol | [1][3] |

| CAS Number | 28925-89-5 | [1][2][3] |

| Appearance | Yellow to orange crystalline solid | |

| Melting Point | Decomposes between 110-130 °C | [4] |

| Solubility | Soluble in 1 M NaOH. Soluble in basic aqueous solutions (pH > 9 for initial dissolution) and soluble down to pH 7 once in solution. Also soluble in methanol (B129727) and ethanol (B145695) if made slightly basic. | [2][5] |

| Storage | 0-5 °C or -20°C for long-term storage | [1][2] |

| Optical Rotation | d-Urobilin exhibits dextrorotatory optical activity in chloroform (B151607) solution. | [6] |

The Metabolic Journey: From Heme to Urobilin

Urobilin is a terminal product of heme catabolism. The following diagram illustrates the key steps in this vital metabolic pathway.

Experimental Protocols: Isolating Crystalline this compound

The following protocol is a detailed reconstruction of the method developed by C.J. Watson for the isolation of crystalline urobilin from human urine, which involves the formation of this compound.[4]

Materials and Reagents

-

Urine rich in urobilin

-

Glacial acetic acid

-

Chloroform (CHCl₃)

-

Distilled water

-

Hydrochloric acid (HCl), concentrated and various dilutions

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Petroleum ether

Experimental Workflow

Step-by-Step Procedure

-

Acidification: Strongly acidify several liters of urine rich in urobilin with glacial acetic acid.

-

Initial Extraction: Repeatedly extract the acidified urine with small volumes of chloroform until the chloroform layer no longer shows a green fluorescence with zinc acetate.

-

Emulsion Treatment: If an emulsion forms, shake the emulsified portion with talc and filter with suction.

-

Washing: Repeatedly wash the combined chloroform extracts with distilled water. A significant portion of the urobilin will transfer to the aqueous phase, while impurities like mesobiliviolin remain in the chloroform.

-

Formation of this compound: Make the aqueous solution acidic with concentrated hydrochloric acid. This converts the urobilin into this compound.

-

Re-extraction: Extract the this compound back into chloroform.

-

Drying: Dry the chloroform extract over anhydrous sodium sulfate.

-

Concentration: Concentrate the dried chloroform solution to a small volume.

-

Precipitation: Pour the concentrated solution into a large volume of petroleum ether to precipitate the this compound.

-

Recrystallization: Redissolve the precipitate in a minimal amount of hot chloroform and allow it to cool to obtain crystalline this compound. This step can be repeated for further purification.

Conclusion and Future Perspectives

The journey of this compound from its initial discovery to the recent elucidation of its biosynthetic pathway exemplifies the progression of biomedical research. The historical methods of its isolation, though laborious, laid the groundwork for modern analytical techniques. For drug development professionals, a deep understanding of this molecule's properties and metabolism is crucial, especially in the context of hepatotoxicity studies and the development of drugs that may impact the gut microbiome or heme metabolism. Future research may focus on the precise biological roles of urobilin and its derivatives, potentially uncovering new therapeutic targets and diagnostic markers.

References

An In-depth Technical Guide to the Degradation Products of Urobilin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urobilin (B239242) hydrochloride, a key biomarker and a terminal product of heme catabolism, is of significant interest in various biomedical research fields. Understanding its stability and degradation profile is crucial for its use as an analytical standard and for the development of diagnostic and therapeutic agents that may interact with it. This technical guide provides a comprehensive overview of the known and potential degradation pathways of urobilin hydrochloride under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Due to the limited direct studies on this compound, this guide also draws insights from the degradation of the structurally related precursor, bilirubin (B190676). Detailed experimental protocols for conducting forced degradation studies are provided, along with data presentation in tabular format for clarity. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying chemical transformations.

Introduction to this compound

This compound is a yellow, linear tetrapyrrole compound that is a final product of heme degradation.[1][2] Heme is first broken down into biliverdin (B22007) and then bilirubin.[1] Bilirubin is conjugated in the liver and excreted into the gut, where intestinal microbes reduce it to urobilinogen (B88839).[3] Urobilinogen is subsequently oxidized to urobilin, which is then excreted in urine and feces.[1][3] this compound is the salt form of urobilin, which is often used as a reference standard in analytical laboratories. Its chemical stability is a critical parameter for ensuring the accuracy and reproducibility of experimental results.

Forced Degradation Studies: A Regulatory and Scientific Necessity

Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies involve subjecting a substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability, degradation pathways, and degradation products.[4] The typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

General Principles of Forced Degradation

The goal of forced degradation is to induce a level of degradation (typically 5-20%) that is sufficient to produce and identify degradation products without completely degrading the parent molecule.[5] This allows for the development and validation of stability-indicating analytical methods, which are essential for quality control and stability monitoring of pharmaceutical products.

Degradation Pathways of this compound

Direct and comprehensive studies on the forced degradation of this compound are limited in the scientific literature. However, by examining studies on related compounds like bilirubin and the known reactivity of the tetrapyrrole structure, we can infer potential degradation pathways.

Hydrolytic Degradation

Hydrolysis involves the reaction of a substance with water, which can be accelerated under acidic or basic conditions. The ester and amide linkages within the propionic acid side chains of this compound could potentially be susceptible to hydrolysis, although the core tetrapyrrole structure is generally more stable to hydrolysis.

Expected Degradation Products: While specific degradation products from the hydrolysis of this compound have not been definitively identified in the literature, hydrolysis of the propionic acid side chains, if it were to occur, would result in the corresponding carboxylic acid and alcohol fragments. However, the tetrapyrrole core is anticipated to be relatively stable under mild hydrolytic conditions. A study on the degradation of urobilin in wastewater noted that decomposition was accelerated under alkaline conditions, suggesting susceptibility to base-catalyzed reactions.[6]

Oxidative Degradation

Oxidative degradation is a common pathway for many organic molecules and is particularly relevant for electron-rich systems like the tetrapyrrole core of urobilin. Common laboratory oxidizing agents include hydrogen peroxide (H₂O₂).

Expected Degradation Products: Studies on the oxidation of the related compound, bilirubin, by H₂O₂ have identified several degradation products.[7] These include biliverdin (an oxidation product where the central methylene (B1212753) bridge is converted to a methene bridge) and smaller, more polar fragments resulting from the cleavage of the tetrapyrrole ring.[8] These fragments include monopyrrolic compounds known as BOXes (Bilirubin Oxidation End products), such as BOX A and BOX B, and dipyrrolic fragments.[8][9] Given the structural similarity, it is plausible that this compound would undergo similar oxidative degradation, leading to analogous mono- and dipyrrolic compounds. A potential pathway for the oxidation of urobilinogen (the precursor to urobilin) by reactive oxygen species has been proposed, suggesting the formation of various oxidized products.[10]

| Stress Condition | Reagent/Condition | Potential Degradation Products | Analytical Method | Reference |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Biliverdin analogues, Monopyrrolic compounds (e.g., BOX A & B analogues), Dipyrrolic fragments | HPLC, LC-MS | [7][8][9] |

Photolytic Degradation

Many colored compounds are susceptible to degradation upon exposure to light, particularly in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. Urobilin, being a yellow pigment, absorbs light in the visible spectrum and is therefore potentially photolabile.

Expected Degradation Products: Photodegradation of bilirubin is a well-studied process, as it forms the basis of phototherapy for neonatal jaundice. The degradation proceeds through photoisomerization and photooxidation pathways. Photooxidation of bilirubin can lead to the formation of biliverdin and smaller, more polar fragments. It is reasonable to expect that this compound would also be susceptible to photodegradation, potentially leading to a complex mixture of photoisomers and photo-oxidative degradation products.

| Stress Condition | Reagent/Condition | Potential Degradation Products | Analytical Method | Reference |

| Photolysis | UV/Visible Light | Photoisomers, Photo-oxidative products (e.g., biliverdin analogues, smaller polar fragments) | HPLC, Spectrophotometry | [11] |

Thermal Degradation

Elevated temperatures can provide the energy required to break chemical bonds, leading to thermal decomposition. The stability of this compound to heat will depend on its physical state (solid or in solution) and the temperature.

Expected Degradation Products: There is a lack of specific studies on the thermal degradation products of this compound. In general, thermal degradation of complex organic molecules can lead to a variety of smaller, more volatile fragments through processes like pyrolysis. For tetrapyrroles, this could involve cleavage of the pyrrole (B145914) rings and side chains.

| Stress Condition | Reagent/Condition | Potential Degradation Products | Analytical Method | Reference |

| Thermal | Elevated Temperature (e.g., > 40°C) | Fragmentation products of the tetrapyrrole core and side chains | GC-MS, LC-MS | [12] (General Principle) |

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific stability of the molecule, which should be determined through preliminary range-finding experiments.

Materials and Equipment

-

This compound

-

HPLC grade water, methanol (B129727), and acetonitrile (B52724)

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Photostability chamber with controlled UV and visible light exposure

-

Oven or heating block with temperature control

-

HPLC system with a UV detector and/or a mass spectrometer (MS)

-

pH meter

-

Volumetric flasks and pipettes

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a slightly basic aqueous solution, as this compound is soluble in basic aqueous solutions with a pH > 9 for initial dissolution and remains soluble down to pH 7 once in solution).[13] The concentration should be appropriate for the analytical method being used (e.g., 1 mg/mL).

Hydrolytic Degradation Protocol

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate and sample as described for acidic hydrolysis, neutralizing with 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of HPLC grade water.

-

Incubate and sample as described for acidic hydrolysis (no neutralization step is needed).

-

Oxidative Degradation Protocol

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Incubate the solution at room temperature, protected from light, for a specified period.

-

At each time point, withdraw a sample and dilute it with the mobile phase for analysis.

Photolytic Degradation Protocol

-

Expose a solution of this compound in a phototransparent container (e.g., quartz cuvette) to a calibrated light source in a photostability chamber.

-

The light source should provide a combination of UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

At specified time points, withdraw samples for analysis.

Thermal Degradation Protocol

-

Solid State:

-

Place a known amount of solid this compound in a vial and heat it in an oven at a controlled temperature (e.g., 80°C).

-

At specified time points, cool the sample, dissolve a known weight in a suitable solvent, and analyze.

-

-

Solution State:

-

Heat a solution of this compound at a controlled temperature (e.g., 60°C).

-

At specified time points, cool the sample and analyze.

-

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometric (MS) detection is the most common technique.

HPLC Method Development

A reverse-phase HPLC method would be a suitable starting point. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) is a common choice. The detection wavelength should be chosen based on the UV-Vis spectrum of this compound to ensure sensitivity for both the parent compound and potential degradation products.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)

| Stress Condition | Time (hours) | Urobilin HCl Assay (%) | % Degradation | Number of Degradation Products |

| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0 |

| 8 | 92.5 | 7.5 | 2 | |

| 24 | 85.2 | 14.8 | 3 | |

| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0 |

| 8 | 88.1 | 11.9 | 4 | |

| 24 | 76.4 | 23.6 | 5 | |

| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0 |

| 8 | 90.3 | 9.7 | 3 | |

| 24 | 81.7 | 18.3 | 4 | |

| Photolytic | 0 | 100.0 | 0.0 | 0 |

| 8 | 94.6 | 5.4 | 2 | |

| 24 | 88.9 | 11.1 | 3 | |

| Thermal (80°C, solid) | 0 | 100.0 | 0.0 | 0 |

| 24 | 98.2 | 1.8 | 1 | |

| 72 | 95.5 | 4.5 | 2 |

Visualization of Pathways and Workflows

Heme Degradation Pathway

Caption: Simplified pathway of heme degradation to urobilin and stercobilin.

Forced Degradation Experimental Workflow

Caption: General workflow for forced degradation studies of this compound.

Potential Oxidative Degradation Pathway of Urobilin

Caption: Postulated oxidative degradation pathway of urobilin.

Conclusion

References

- 1. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical markers of human waste contamination: analysis of urobilin and pharmaceuticals in source waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urobilinogen - Wikipedia [en.wikipedia.org]

- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajpaonline.com [ajpaonline.com]

- 6. Degradations of urobilin and stercobilin during activated sludge treatment of night soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Product of Bilirubin Degradation by H2O2 and Its Formation in Activated Neutrophils and in an Inflammatory Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bilirubin degradation by uncoupled cytochrome P450. Comparison with a chemical oxidation system and characterization of the products by high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bilirubin oxidation products (BOXes): synthesis, stability and chemical characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ajpaonline.com [ajpaonline.com]

- 12. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 13. This compound | High Quality [frontierspecialtychemicals.com]

Methodological & Application

Application Note: Quantification of Urobilin Hydrochloride in Human Urine by HPLC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urobilin (B239242) is a tetrapyrrole compound and a final product of heme catabolism. It is formed by the oxidation of urobilinogen (B88839), which is produced from bilirubin (B190676) by gut bacteria. A significant portion of urobilinogen is reabsorbed into the bloodstream and eventually excreted in the urine.[1] The quantification of urobilin in urine can be a valuable biomarker for assessing liver function, hemolytic diseases, and bile duct obstructions.[2][3] This application note describes a sensitive and specific method for the quantification of urobilin hydrochloride in human urine using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is suitable for clinical research and drug development studies where monitoring of hepatic function is crucial.

Experimental Protocols

1. Materials and Reagents

-

This compound standard (analytical grade)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance - HLB)[4]

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[5]

3. Sample Preparation

A robust sample preparation protocol is crucial for removing interferences from the complex urine matrix.

-

Urine Sample Collection and Storage: Collect fresh urine samples and protect them from light, as urobilinogen is light-sensitive.[3][6] If not analyzed immediately, store the samples at 2-8°C in the dark for up to 24 hours.[6] For longer-term storage, freeze at -80°C.

-

Solid Phase Extraction (SPE):

-

Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[4]

-

Load 1 mL of the urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

4. HPLC-MS Method

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[5]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min[5]

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-7 min: 90% B

-